1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
Overview
Description
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound includes a benzothiazole moiety linked to a piperazine ring, which is further connected to a phenylethanone group. This unique structure contributes to its wide range of applications in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
The primary targets of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone are Cyclooxygenase-1 (COX-1) and Mycobacterium tuberculosis . COX-1 is an enzyme that plays a key role in the inflammatory response, while Mycobacterium tuberculosis is the bacterium responsible for tuberculosis.
Mode of Action
This compound interacts with its targets through inhibition . It has been found to inhibit COX-1, resulting in anti-inflammatory effects . Additionally, it has shown potent inhibitory activity against Mycobacterium tuberculosis .
Biochemical Pathways
The compound’s interaction with COX-1 affects the prostaglandin synthesis pathway , leading to a reduction in inflammation . Its activity against Mycobacterium tuberculosis suggests it may interfere with the cell wall synthesis pathway of the bacteria .
Result of Action
The inhibition of COX-1 by this compound leads to a decrease in the production of prostaglandins, reducing inflammation . Its anti-tubercular activity could potentially lead to the death of Mycobacterium tuberculosis cells .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to exhibit significant pharmaceutical activities, including antimicrobial, antioxidant, antitubercular, anti-inflammatory, antiproliferative, and anticancer effects
Cellular Effects
The cellular effects of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone are not well-documented. Some benzothiazole derivatives have shown inhibitory effects against M. tuberculosis
Molecular Mechanism
The compound was synthesized through the click cyclocondensation of 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone with phenyl acetylene
Preparation Methods
The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step procedures. One common synthetic route includes the following steps :
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Piperazine Ring Formation: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine under appropriate conditions.
Phenylethanone Attachment: The final step involves the attachment of the phenylethanone group to the piperazine ring, often through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with various functional groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has a wide range of scientific research applications :
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It has been studied for its potential to inhibit the growth of cancer cells and bacteria.
Medicine: The compound is explored for its therapeutic potential in treating diseases such as cancer, tuberculosis, and inflammatory disorders.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, owing to its diverse biological activities.
Comparison with Similar Compounds
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can be compared with other benzothiazole derivatives and piperazine-containing compounds :
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole exhibit similar anticancer activities but differ in their specific molecular targets and pathways.
Piperazine Derivatives: Compounds such as 1-(2-chloroethyl)piperazine have different pharmacological profiles, including antipsychotic and antiviral activities.
The uniqueness of this compound lies in its combined benzothiazole and piperazine moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-18(14-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)24-19/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPOLCQHAJGORH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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